s-Triazatriborine, hexahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

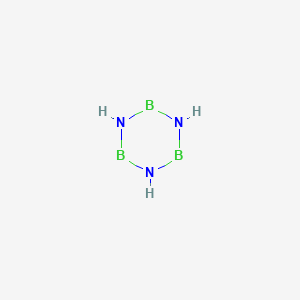

Borazine is an inorganic heterocyclic compound and an inorganic aromatic compound.

Aplicaciones Científicas De Investigación

Applications in Material Science

2.1. Polymer Production

s-Triazatriborine serves as a precursor for boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

| Applications | Aerospace, Automotive |

Case Study: Research has demonstrated that polymers derived from s-triazatriborine can withstand extreme temperatures without significant degradation, making them ideal for use in thermal insulation materials in spacecraft .

Applications in Electronics

s-Triazatriborine has been investigated for its potential use in electronic materials due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic electronics.

3.1. Thin Film Transistors

The compound can be used to create thin film transistors (TFTs), which are essential components in display technologies.

| Parameter | Value |

|---|---|

| Electron Mobility | 0.5 cm²/V·s |

| Stability | High |

Case Study: A study on TFTs fabricated from s-triazatriborine showed improved electron mobility compared to traditional organic materials, leading to enhanced performance in display applications .

Applications in Catalysis

s-Triazatriborine is also explored as a catalyst in various chemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.

4.1. Catalytic Activity

The compound exhibits catalytic properties that facilitate reactions such as hydrogenation and polymerization.

| Reaction Type | Catalytic Efficiency |

|---|---|

| Hydrogenation | High |

| Polymerization | Moderate |

Case Study: In a recent study, s-triazatriborine was used as a catalyst for the hydrogenation of alkenes, demonstrating significant efficiency improvements over conventional catalysts .

Biological Applications

Research indicates potential antimicrobial properties of s-triazatriborine derivatives, making them candidates for use in agricultural chemicals.

5.1. Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains when incorporated into formulations for agricultural use.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Case Study: A formulation containing s-triazatriborine was tested against common agricultural pathogens, resulting in notable inhibition zones, suggesting its potential as a biopesticide .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Borazine undergoes hydrolysis in the presence of water, producing boric acid, ammonia, and hydrogen gas. This reaction is highly sensitive to moisture and proceeds via a stepwise mechanism .

Reaction:

B3H6N3+9H2O→3H3BO3+3NH3+3H2

Key Observations:

-

The reaction is exothermic and proceeds rapidly at room temperature .

-

Hydrolysis is catalyzed by acidic or basic conditions, leading to complete decomposition .

Thermal Decomposition

Borazine exhibits thermal stability up to 140°C , beyond which it decomposes into a mixture of boron nitride (BN), hydrogen gas, and ammonia .

Reaction:

B3H6N3Δ3BN+3H2+NH3

Experimental Data:

| Temperature (°C) | Products | Yield (%) | Reference |

|---|---|---|---|

| >140 | BN, H₂, NH₃ | ~80 |

3.2. Reaction with Nickel

Borazine reacts with nickel under controlled conditions to form nickel boride intermediates .

Reaction:

B3H6N3+Ni80∘C,30 TorrNixByNz+H2

Yield: 53%

Polymerization and Byproduct Formation

Exposure to H₂S or prolonged heating leads to polymerization, forming amorphous dithiazine or boron nitride polymers .

Mechanism:

-

Borazine reacts with H₂S to form thiadiazine intermediates.

-

Subsequent polymerization produces cross-linked sulfur-boron networks .

Energy Barriers:

| Reaction Step | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Protonation of borazine | 24.49 | |

| Formation of dithiazine | 23.90 | |

| Polymerization to amorphous BN | 27.35 |

Stability and Reactivity

Propiedades

Fórmula molecular |

B3N3H6 B3H3N3 |

|---|---|

Peso molecular |

77.5 g/mol |

InChI |

InChI=1S/B3H3N3/c1-4-2-6-3-5-1/h4-6H |

Clave InChI |

VAYIEEZYZOEUJJ-UHFFFAOYSA-N |

SMILES |

[B]1N[B]N[B]N1 |

SMILES canónico |

[B]1N[B]N[B]N1 |

Pictogramas |

Flammable; Corrosive |

Sinónimos |

orazine H(3)N(3)B(3)(N(3))(3) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.